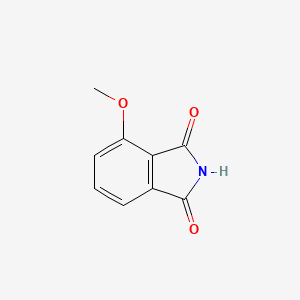

4-Methoxyisoindoline-1,3-dione

Description

Significance of the Isoindoline-1,3-dione Scaffold in Synthetic Chemistry

The isoindoline-1,3-dione framework, also known as the phthalimide (B116566) scaffold, is a privileged structure in the realm of synthetic chemistry. grafiati.com Its rigid, bicyclic system serves as a versatile building block in the creation of a wide array of complex molecules. researchgate.net The chemical importance of this scaffold is underscored by its presence in numerous fields, including medicinal chemistry, agrochemicals, and materials science. researchgate.net

In medicinal chemistry, derivatives of isoindoline-1,3-dione have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, anticancer, and antimicrobial properties. mdpi.combenchchem.com The phthalimide moiety can enhance a molecule's ability to cross biological membranes due to its hydrophobic nature. mdpi.com A notable, albeit cautionary, example is thalidomide, a compound whose therapeutic properties and tragic history have led to extensive research into the activities of its analogues.

The utility of the isoindoline-1,3-dione scaffold also extends to the development of herbicides and colorants. researchgate.net Its derivatives have been investigated for their ability to inhibit enzymes in plants, and they form the basis for certain dyes and pigments. researchgate.net The inherent reactivity and structural features of the isoindoline-1,3-dione core allow for a multitude of chemical modifications, making it a cornerstone for synthetic chemists aiming to design novel functional molecules. researchgate.net

Overview of Research Trajectories for 4-Methoxyisoindoline-1,3-dione

This compound, a specific substituted derivative, has emerged as a compound of interest in several research avenues. Its chemical structure, featuring a methoxy (B1213986) group on the aromatic ring, influences its electronic properties and reactivity, making it a valuable precursor and target for scientific investigation.

Research into this compound has primarily focused on its synthesis and its role as an intermediate in the preparation of more complex, often biologically active, molecules. For instance, it has been used in the synthesis of derivatives investigated as potential antipsychotics, targeting phosphodiesterase 10A (PDE10A) and serotonin (B10506) receptors. researchgate.net

Furthermore, derivatives of 4-methoxy-substituted isoindoline-1,3-diones have been the subject of biological evaluation. Studies have explored their potential as anticancer and antioxidant agents. mdpi.com For example, the introduction of different amine moieties to the this compound structure has been a strategy to develop new compounds with potential therapeutic applications. researchgate.net The antioxidant potential of derivatives has been noted, with the methoxy substitution on the phenyl ring playing a role in this activity. mdpi.com

The structural and physical properties of this compound and its derivatives have also been a key area of research. Spectroscopic and crystallographic studies have been conducted to elucidate the precise molecular geometry and intermolecular interactions of these compounds. beilstein-journals.orgiucr.orgiucr.org For example, the crystal structure of related compounds like 2-benzyl-5-methoxyisoindoline-1,3-dione (B1373902) has been determined, providing insights into the planarity of the phthalimide system and the orientation of its substituents. iucr.orgresearchgate.net

Below is a table summarizing the basic chemical data for this compound.

| Property | Value |

| CAS Number | 41709-83-5 |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

Detailed research findings have also provided spectroscopic data for related methoxyisoindoline-1,3-dione compounds, which are crucial for their characterization. The following table presents typical nuclear magnetic resonance (NMR) and infrared (IR) data for a methoxy-substituted isoindoline-1,3-dione derivative.

| Spectroscopic Data for a Methoxy-Substituted Isoindoline-1,3-dione Derivative | |

| ¹H NMR (in CDCl₃) | δ 7.77 (d, J = 8.4 Hz, 1H), 7.33 (d, J = 2.4 Hz, 1H), 7.18 (dd, J = 8.4, 2.4 Hz, 1H), 3.93 (s, 3H) benchchem.com |

| ¹³C NMR (in CDCl₃) | δ 166.51 (C=O), 166.37 (C=O), 135.2 (C5), 128.4–124.8 (aromatic carbons), 55.1 (OCH₃) benchchem.com |

| FT-IR (KBr) | ν = 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch) benchchem.com |

Structure

3D Structure

Properties

IUPAC Name |

4-methoxyisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-6-4-2-3-5-7(6)9(12)10-8(5)11/h2-4H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTISPSQFEMIAAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxyisoindoline 1,3 Dione and Its Derivatives

Classical and Contemporary Synthetic Approaches to the Isoindoline-1,3-dione Core

The isoindoline-1,3-dione scaffold is a recurring motif in a multitude of functional molecules. rsc.org Its synthesis has been a subject of extensive research, leading to the development of several reliable and efficient methods.

Condensation Reactions

The most classical and widely employed method for constructing the isoindoline-1,3-dione core is the condensation reaction between a phthalic anhydride (B1165640) derivative and a primary amine or ammonia. rsc.orgmdpi.com This approach is valued for its simplicity and effectiveness. The reaction typically involves heating a mixture of the phthalic anhydride and the amine, often in a solvent like glacial acetic acid which can also act as a catalyst. gsconlinepress.comrsc.orgsemanticscholar.org The process proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, forming an intermediate phthalamic acid, which then undergoes cyclodehydration to yield the final imide product. mdpi.com

The reaction progress is often monitored by Thin-Layer Chromatography (TLC), and upon completion, the product is commonly isolated by pouring the reaction mixture into crushed ice, causing the solid product to precipitate. gsconlinepress.com Purification is then achieved through standard techniques like recrystallization. benchchem.com This method's versatility allows for the synthesis of a wide array of N-substituted isoindoline-1,3-diones by simply varying the primary amine used in the reaction. researchgate.net

| Amine Reactant | Solvent/Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-hydrazinyl-2-oxo-N-phenylacetamide | Glacial Acetic Acid | Reflux for 3-4 hrs | N-substituted isoindoline-1,3-dione | gsconlinepress.com |

| m-toluidine | Glacial Acetic Acid | Reflux for 2-3 hrs | 3-nitro-2-(m-tolyl) isoindoline-1,3-dione | semanticscholar.org |

| Primary Aromatic Amines | Glacial Acetic Acid | Reflux | N-Aryl isoindoline-1,3-diones | rsc.org |

| Glycine | Glacial Acetic Acid | Reflux at 120 °C for 8 h | 2-(1,3-Dioxoisoindolin-2-yl)acetic acid | nih.gov |

Multi-Component Reaction (MCR) Strategies

In the pursuit of efficiency and molecular diversity, multi-component reactions (MCRs) have emerged as powerful tools in modern organic synthesis. researchgate.net MCRs combine three or more reactants in a single step to form a product that incorporates substantial parts of all starting materials, offering high atom economy and procedural simplicity. beilstein-journals.org Several MCR strategies have been developed for the synthesis of complex isoindoline-1,3-dione derivatives.

One notable approach is the one-pot, three-component reaction of isobenzofuran-1,3-dione (phthalic anhydride), thiocarbohydrazide, and various α-halocarbonyl compounds to prepare (1,3,4-thiadiazin-2-ylamino)isoindoline-1,3-diones. researchgate.net Another example involves the Ugi four-component reaction, which can be adapted to produce isoindoline-based scaffolds. beilstein-journals.orgbenchchem.com These MCRs provide rapid access to libraries of structurally diverse compounds, which is highly valuable in fields like drug discovery. beilstein-journals.org

Utilization of Phthalic Anhydride Precursors

Phthalic anhydride and its substituted variants are the most fundamental and versatile precursors for the synthesis of the isoindoline-1,3-dione core. rsc.orgresearchgate.net The reactivity of the anhydride group makes it an excellent electrophile for reactions with a wide range of nucleophiles, primarily amines. benchchem.com

The direct condensation with amines in solvents like glacial acetic acid or under solvent-free microwave irradiation are common techniques. rsc.orgsemanticscholar.orgbenchchem.com Microwave-assisted synthesis, in particular, represents a more contemporary, green approach, often leading to significantly reduced reaction times and improved yields. rsc.orgbenchchem.com For instance, the solvent-free reaction of phthalic anhydride and an amine under microwave irradiation can yield the desired product in minutes with high efficiency. benchchem.com Furthermore, the use of substituted phthalic anhydrides, such as 3-nitro or 4-nitro phthalic anhydride, allows for the direct synthesis of isoindoline-1,3-diones with specific functionalities on the aromatic ring. semanticscholar.org

Targeted Synthesis of 4-Methoxyisoindoline-1,3-dione

The synthesis of the specific target molecule, this compound, requires starting materials that possess the methoxy (B1213986) group at the desired position. The following routes exemplify targeted strategies to achieve this structure.

Synthesis from Halogenated Methoxyphthalic Acid Derivatives

A strategic route to substituted isoindoline-1,3-diones involves the use of halogenated phthalic acid derivatives. This approach allows for further functionalization via cross-coupling reactions if desired, but can also serve as a direct route to the target compound. For the synthesis of a this compound derivative, a relevant starting material is a halogenated methoxyphthalic acid, such as 4-bromo-3-methoxyphthalic acid. biorxiv.org

The synthesis proceeds in a two-step sequence. First, the phthalic acid derivative is converted to its corresponding anhydride. This is typically achieved by heating the acid in acetic anhydride. biorxiv.org For example, stirring 4-bromo-3-methoxyphthalic acid in acetic anhydride at 130°C yields the crude 5-bromo-4-methoxyisobenzofuran-1,3-dione. biorxiv.org

In the second step, this anhydride intermediate is reacted with an appropriate amine in a condensation reaction. The mixture is heated in a suitable solvent, such as acetic acid, often with a base like potassium acetate (B1210297), to facilitate the reaction. biorxiv.org This yields the final N-substituted 5-bromo-4-methoxyisoindoline-1,3-dione. biorxiv.org Although this example yields a brominated analog, the underlying strategy of using a halogenated methoxyphthalic acid is a key method for accessing this class of compounds.

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-bromo-3-methoxyphthalic acid | 1. Acetic anhydride 2. 3-aminopiperidine-2,6-dione (B110489) hydrochloride, Potassium acetate, Acetic Acid | 1. 130°C, 5 hrs 2. 100°C, 16 hrs | 5-bromo-2-(2,6-dioxopiperidin-3-yl)-4-methoxyisoindoline-1,3-dione | 75% | biorxiv.org |

Routes from Methoxyisobenzofuran-1,3-dione

A more direct route to this compound and its derivatives starts from 4-methoxyisobenzofuran-1,3-dione (B77226), which is the anhydride of 3-methoxyphthalic acid. This precursor already contains the required methoxy-substituted aromatic ring.

The synthesis involves the condensation of 4-methoxyisobenzofuran-1,3-dione with an amine or an amine salt. biorxiv.org For example, a mixture of 4-methoxyisobenzofuran-1,3-dione, an amine hydrobromide salt, and potassium acetate in acetic acid is stirred at elevated temperatures (e.g., 90°C) for several hours. biorxiv.org After the reaction is complete, the mixture is cooled and purified, typically by reverse-phase preparative HPLC, to afford the target N-substituted this compound. biorxiv.org This method provides a straightforward and efficient way to introduce various substituents at the nitrogen position of the this compound core.

Microwave-Assisted Protocols for this compound

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benchchem.com This approach has been successfully applied to the synthesis of isoindoline-1,3-dione derivatives. iucr.org For instance, the synthesis of 2-benzyl-5-methoxyisoindoline-1,3-dione (B1373902) was achieved by reacting dimethyl 4-methoxyphthalate with benzylhydrazine (B1204620) dihydrochloride (B599025) in ethanol, utilizing a monomode microwave system. iucr.org This reaction proceeded for 30 minutes under microwave irradiation at 280 W, reaching a temperature of 185°C. iucr.org

Microwave irradiation offers distinct advantages, including reduced reaction times—often from hours to minutes—and improved regioselectivity due to uniform heating, which minimizes side reactions. benchchem.commdpi.com While laboratory-scale synthesis is highly efficient, scalability for industrial production can be a challenge due to the limitations of batch microwave reactors. benchchem.com Continuous-flow microwave systems are being explored as a potential solution to this limitation. benchchem.com

Table 1: Comparison of Synthetic Routes for Methoxyisoindoline-1,3-dione Derivatives

| Parameter | Microwave Method | Traditional Thermal Method |

|---|---|---|

| Reaction Time | 2.5 hours benchchem.com | 12–24 hours benchchem.com |

| Yield | 63% benchchem.com | ≤50% (estimated) benchchem.com |

| Energy Input | 150 W microwave benchchem.com | Reflux (e.g., 80°C) benchchem.com |

| Purification | Preparative TLC benchchem.com | Recrystallization benchchem.com |

Strategic Derivatization of this compound

The this compound core serves as a versatile scaffold for the introduction of diverse functional groups and molecular complexity.

N-Alkylation and N-Arylation Strategies

The nitrogen atom of the imide functionality is a key site for derivatization through N-alkylation and N-arylation reactions. N-alkylation can be readily achieved by reacting the phthalimide (B116566) with alkylating agents, such as 1-chloroacetyl-4-aryl-piperazine derivatives, in the presence of a base like potassium carbonate in acetonitrile. mdpi.com A sustainable, catalyst-free method for N-alkylation of primary amines has also been developed using plasma-microdroplet fusion, which offers a green synthetic route. nih.gov

N-arylation, the formation of a C-N bond between the imide nitrogen and an aryl group, is a crucial transformation for creating compounds with diverse applications. beilstein-journals.org Transition-metal-catalyzed reactions are the most common approach. mdpi.com Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are effective for the N-arylation of N-H heteroarenes using aryl chlorides as electrophiles. mdpi.comrsc.org Copper-catalyzed systems also provide an efficient and environmentally friendly pathway; for example, copper sulfate (B86663) has been used to catalyze the N-arylation of amines with aryliodonium ylides in water, a green solvent. beilstein-journals.org These methods are broadly applicable to the N-arylation of the isoindoline-1,3-dione core. mdpi.comrsc.org

Introduction of Heterocyclic Moieties (e.g., Triazoles)

The incorporation of heterocyclic rings, such as triazoles, onto the isoindoline-1,3-dione framework can lead to novel compounds with significant chemical properties. The 1,2,4-triazole (B32235) nucleus is associated with diverse pharmacological activities. derpharmachemica.com A series of novel isoindoline-1,3-diones containing a 1,2,4-triazole moiety have been synthesized through a one-pot reaction. nih.gov This typically involves the reaction of a phthalic anhydride derivative with a substituted 4-amino-1,2,4-triazole. derpharmachemica.com For example, 4-amino-5-substituted-3,4-dihydro-2H- Current time information in Bangalore, IN.smolecule.commdpi.comtriazole-3-thiols can be reacted with phthalic anhydride to yield 2-(5-mercapto-3-substituted-1,5-dihydro- Current time information in Bangalore, IN.smolecule.commdpi.comtriazol-4-yl)-isoindole-1,3-diones. derpharmachemica.com The synthesis of molecules containing both 1,2,3-triazole and isatin (B1672199) moieties has also been reported, highlighting the interest in hybrid molecules. mdpi.com

Alkylidenephosphorane Condensation Reactions

Condensation reactions involving alkylidenephosphoranes, commonly known as the Wittig reaction, can be used to modify the carbonyl groups of the isoindoline-1,3-dione ring. The treatment of N-substituted isoindoline-1,3-diones, such as 2-methoxyisoindoline-1,3-dione, with resonance-stabilized alkylidenephosphoranes results in the regioselective formation of monoalkene products. researchgate.net These reactions can be performed under thermal conditions or, more efficiently, using microwave irradiation, which can increase yields from ~58-63% to over 80% and significantly shorten reaction times. researchgate.net

Table 2: Wittig Reaction Conditions for N-Substituted Isoindoline-1,3-diones

| Condition | Reaction Time | Yield | Base Required |

|---|---|---|---|

| Thermal (Reflux) | ~25 hours | 58-63% | Yes |

| Microwave | 8-12 minutes | >80% | No |

Functionalization of the Aromatic Ring

The benzene (B151609) ring of the this compound scaffold is amenable to various functionalization reactions, allowing for the fine-tuning of the molecule's properties. organic-chemistry.org Standard electrophilic aromatic substitution reactions can be employed to introduce substituents. For example, bromination of related 2-aryl-isoquinoline-1,3-dione systems has been shown to occur at the C4 position. mdpi.com The methoxy group is an ortho-, para-director, which influences the position of incoming electrophiles. The metabolic oxidation of drug molecules often involves the hydroxylation of aromatic rings or the O-dealkylation of methoxy groups, indicating these as reactive sites. nih.gov Furthermore, synthetic strategies can be designed to build the functionalized ring system from the start, such as using substituted phthalic acid derivatives in the initial cyclization step. nih.gov For example, 2-(4-methoxyphenyl)-4,6-dimethylisoindoline-1,3-dione has been synthesized from 3,5-dimethylbenzoic acid and p-anisidine (B42471) in the presence of triflic acid. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing sustainable and environmentally benign processes. acs.org Green chemistry prioritizes factors like solvent selection, catalytic efficiency, waste reduction, and the use of safer chemicals. smolecule.comacs.org

Key strategies that align with green chemistry principles include:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. acs.org The development of copper-catalyzed N-arylation reactions in water is an excellent example of using a more benign metal and solvent system. beilstein-journals.org

Alternative Energy Sources: Microwave-assisted synthesis is a cornerstone of green chemistry, as it dramatically reduces reaction times and often allows for solvent-free conditions, thereby decreasing energy consumption and solvent waste. mdpi.comnih.gov

Safer Solvents: Water is an ideal green solvent, and its use in reactions like N-arylation represents a significant improvement over volatile organic solvents. beilstein-journals.org

Atom Economy and Reduction of Derivatives: Designing synthetic routes that avoid the use of protecting groups can streamline processes and reduce waste. acs.org One-pot reactions, such as those used to synthesize triazole-substituted isoindoline-1,3-diones, improve efficiency and minimize the isolation of intermediates. nih.gov

The fusion of non-thermal plasma with charged microdroplets for catalyst-free N-alkylation represents an innovative and sustainable C-N bond-forming process that avoids halide salt byproducts. nih.gov Such advancements highlight the ongoing efforts to reshape the synthesis of isoindoline-1,3-dione derivatives in a more environmentally responsible manner. smolecule.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methoxyisoindoline 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 4-Methoxyisoindoline-1,3-dione. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural assignment can be achieved.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons on the phthalimide (B116566) ring, the methoxy (B1213986) group protons, and the amine proton. The aromatic region typically displays a complex multiplet system due to the coupling between adjacent protons.

In derivatives of 4-methoxyphthalimide, the methoxy group protons consistently appear as a sharp singlet. mdpi.combeilstein-journals.org For instance, in various N-substituted this compound compounds, this singlet is observed around δ 3.86-4.01 ppm. mdpi.combeilstein-journals.org The three aromatic protons on the benzene (B151609) ring are expected between δ 7.0 and 7.7 ppm. mdpi.com The proton on the nitrogen atom (N-H) of the imide group is also observable and its chemical shift can be influenced by the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.7 | Multiplet (m) |

| Methoxy (OCH₃) | ~3.9 - 4.0 | Singlet (s) |

| Imide (N-H) | Variable | Broad Singlet (br s) |

Note: Predicted values are based on data from closely related structures and derivatives. mdpi.combeilstein-journals.org

The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. For this compound, nine distinct signals are expected. The two carbonyl carbons of the imide function are the most deshielded, typically appearing in the range of δ 167-169 ppm. nih.gov The carbon atom of the methoxy group resonates at approximately δ 55-56 ppm. nih.gov The remaining six signals correspond to the aromatic carbons of the isoindoline (B1297411) ring system. The carbon atom directly attached to the methoxy group (C-4) shows a characteristic chemical shift, while the other aromatic carbons appear in the typical range of δ 117-145 ppm. nih.gov The specific chemical shifts are sensitive to the solvent used for analysis. beilstein-journals.org

Table 2: Representative ¹³C NMR Chemical Shifts for the this compound Moiety

| Carbon Assignment | Representative Chemical Shift (δ ppm) |

| Carbonyl (C=O) | 167 - 169 |

| Aromatic C-4 (C-OCH₃) | ~145 - 150 |

| Other Aromatic Carbons | 117 - 138 |

| Methoxy (OCH₃) | ~55 - 56 |

Note: Representative values are derived from published data on various isoindoline-1,3-dione derivatives. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₉H₇NO₃, the expected monoisotopic mass is 177.0426 g/mol .

ESI-MS is a soft ionization technique that is particularly useful for polar molecules like this compound and its derivatives. In positive ion mode, the compound is typically observed as a protonated molecule [M+H]⁺. For this compound, this would correspond to an m/z (mass-to-charge ratio) of approximately 178.1. Studies on various N-substituted derivatives of 4-methoxyphthalimide consistently show the [M+H]⁺ ion as the base peak in their ESI-MS spectra, confirming the molecular weight of the synthesized compounds. mdpi.comnih.gov This technique is routinely used to monitor reaction progress and confirm the identity of products in synthetic chemistry. beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₉H₇NO₃), an HRMS analysis would confirm the calculated exact mass of the [M+H]⁺ ion (178.0504) or other adducts. HRMS is a critical tool for the definitive structural confirmation of novel compounds and is frequently reported in the characterization of new isoindoline-1,3-dione derivatives. nih.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical method used for the quantification of compounds in complex mixtures. ddtjournal.com While direct analysis of this compound is possible, derivatization is a common strategy to enhance detection sensitivity and chromatographic performance. ddtjournal.comnih.gov

In many studies, the this compound scaffold is used to synthesize new derivatives with specific biological activities. nih.gov For example, a series of 4-methoxyphthalimide derivatives were synthesized to evaluate their inhibitory activity against phosphodiesterase 10A (PDE10A). nih.gov In such studies, LC-MS/MS is essential for:

Structure Confirmation: Confirming the successful synthesis of the desired derivative by analyzing its molecular weight and fragmentation pattern.

Purity Analysis: Assessing the purity of the synthesized compounds before biological testing.

Metabolite Identification: Identifying potential metabolites of the derivatized compounds in biological systems.

The derivatization of analytes with a reagent that introduces a permanently charged moiety or a group that is easily ionizable can significantly improve the response in ESI-MS. ddtjournal.comnih.gov The fragmentation of the derivatized molecule in the second stage of mass spectrometry (MS/MS) can produce specific product ions, allowing for highly selective detection using techniques like Multiple Reaction Monitoring (MRM). ddtjournal.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a important technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure. Key absorptions include a strong C=O stretching vibration, typical for the dione (B5365651) functionality in the isoindoline ring system, and bands corresponding to the C-O-C stretching of the methoxy group. Aromatic C-H and C=C stretching vibrations are also observed, consistent with the benzene ring of the isoindoline core.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3100-3000 | Aromatic =C–H Stretch vscht.cz |

| 1705 | C=O Stretch benchchem.com |

| 1600-1400 | Aromatic C=C Stretch vscht.cz |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure

X-ray diffraction (XRD) crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. uol.de

Molecular Conformation and Geometry

Table 2: Selected Crystallographic Data for a Methoxyisoindoline-1,3-dione Derivative (2-Benzyl-5-methoxyisoindoline-1,3-dione)

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₃NO₃ | iucr.orgnih.gov |

| Crystal System | Monoclinic | iucr.orgnih.gov |

| Space Group | P 2₁/n | iucr.org |

| a (Å) | 8.476 (4) | iucr.orgnih.gov |

| b (Å) | 5.264 (3) | iucr.orgnih.gov |

| c (Å) | 28.295 (13) | iucr.orgnih.gov |

| β (°) | 93.589 (9) | iucr.orgnih.gov |

| Volume (ų) | 1260.0 (11) | iucr.orgnih.gov |

Chemical Reactivity and Mechanistic Investigations of 4 Methoxyisoindoline 1,3 Dione

Reaction Pathways and Transformation Patterns

The reactivity of the 4-methoxyisoindoline-1,3-dione core is dictated by the interplay between the electron-donating methoxy (B1213986) group on the aromatic ring and the electron-withdrawing imide functionality. This electronic balance influences its behavior in various organic transformations.

The isoindoline-1,3-dione (or phthalimide) skeleton is generally stable to oxidation. However, transformations of precursors like hydroxylactams into the corresponding dione (B5365651) represent a key oxidative step. Research has demonstrated the oxidation of 3-hydroxy-2-substituted isoindolin-1-ones to their respective isoindoline-1,3-diones using various oxidizing agents. nih.gov A systematic study highlighted the efficacy of reagents such as nickel peroxide (NiO₂), pyridinium (B92312) chlorochromate (PCC), and 2-iodoxybenzoic acid (IBX) for this conversion. nih.gov While NiO₂ required longer reaction times and higher temperatures, PCC and IBX facilitated the transformation under milder conditions. nih.gov

Additionally, novel synthetic routes can involve oxidative steps to form complex, fused isoindoline-1,3-dione structures. For instance, a metal-free approach involving the reaction of tetraynes with imidazoles utilizes molecular oxygen in an oxygen-coupling oxidation step as part of a cascade reaction to yield highly substituted tricyclic isoindoline-1,3-diones. scispace.com

The carbonyl groups of the imide moiety in isoindoline-1,3-diones are susceptible to reduction. The outcome of the reduction is highly dependent on the reducing agent and reaction conditions. Partial reduction can be achieved, leading to the formation of 3-hydroxyisoindolin-1-ones, also known as hydroxylactams. For example, the treatment of N-substituted isoindoline-1,3-diones with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) can selectively reduce one of the carbonyl groups to a hydroxyl group. nih.gov More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can achieve complete reduction of both carbonyl groups to yield the corresponding isoindoline (B1297411). acs.org This stepwise reduction allows for synthetic diversification, providing access to either hydroxylactams or the fully reduced isoindoline core.

| Reactant Class | Reducing Agent | Product Class | Reference |

| N-substituted isoindoline-1,3-dione | Sodium Borohydride (NaBH₄) | 3-Hydroxyisoindolin-1-one | nih.gov |

| Phthalate derivatives | Lithium Aluminum Hydride (LiAlH₄) | Phthalyl alcohol / Isoindoline | acs.org |

Cycloaddition reactions provide a powerful tool for constructing complex heterocyclic systems, and derivatives of isoindoline-1,3-dione are active participants in such transformations.

Azide-Alkyne Cycloaddition: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been employed to synthesize novel isoindolinotriazole derivatives. rajpub.comwikipedia.org In a notable example, 2-(ethynylphenyl)-4,6-dimethoxyisoindolin-1-ones were reacted with various organic azides in the presence of a copper(I) catalyst. This 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, proceeds efficiently to form a stable 1,2,3-triazole ring, linking the isoindolinone core to other molecular fragments. rajpub.comijrpc.com This methodology offers a robust and modular approach to creating complex molecules with potential applications in medicinal chemistry. rajpub.com

Diels-Alder Reactions: The isoindoline-1,3-dione framework can be constructed via cycloaddition pathways. The hexadehydro-Diels–Alder (HDDA) reaction, a thermal cyclization between a 1,3-diyne and an alkyne (a "diynophile"), generates a highly reactive benzyne (B1209423) intermediate. scispace.comresearchgate.net This intermediate can be trapped in situ to yield highly functionalized aromatic rings, including the core structure of fused isoindoline-1,3-diones. scispace.com While the benzene (B151609) ring of this compound itself is generally a poor dienophile for standard Diels-Alder reactions due to its aromaticity, the formation of the core through such cycloaddition strategies highlights the importance of these reactions in the synthesis of this heterocyclic family. khanacademy.org

Catalytic Reactions and Mediated Transformations

Catalytic methods, particularly those involving transition metals, are instrumental in the synthesis and functionalization of the this compound scaffold.

Palladium catalysis offers a mild and efficient one-step method for the synthesis of N-substituted isoindoline-1,3-diones, including those bearing a methoxy substituent. The palladium-catalyzed aminocarbonylation of o-halobenzoates with primary amines under a carbon monoxide atmosphere produces the desired isoindoline-1,3-diones in good yields. nih.govnih.gov This reaction tolerates a variety of functional groups, including the methoxy group, demonstrating its broad synthetic utility. nih.govnih.gov

The mechanistic cycle involves an initial oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by CO insertion to form an acylpalladium complex. Subsequent reaction with an amine generates an o-amidocarboxylate intermediate, which then undergoes a base-catalyzed cyclization to yield the final isoindoline-1,3-dione product. nih.gov

Furthermore, this palladium-based methodology allows for the introduction of a halogen atom onto the isoindoline-1,3-dione structure, which can serve as a synthetic handle for further diversification. Halogenated isoindoline-1,3-diones can undergo subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce new carbon-carbon bonds. nih.gov

| Reaction Type | Reactants | Catalyst System | Product | Reference |

| Aminocarbonylation | o-Halobenzoate, Primary Amine, CO | Pd(OAc)₂ / DPPP | N-Substituted Isoindoline-1,3-dione | nih.govnih.gov |

| Sonogashira Coupling | N-Substituted-bromo-isoindoline-1,3-dione, Alkyne | PdCl₂(PPh₃)₂ / CuI | N-Substituted-alkynyl-isoindoline-1,3-dione | nih.gov |

| Suzuki Coupling | N-Substituted-bromo-isoindoline-1,3-dione, Boronic Acid | Pd(PPh₃)₄ | N-Substituted-aryl-isoindoline-1,3-dione | nih.gov |

Copper-catalyzed aerobic oxidation is a green and efficient method for various organic transformations, utilizing molecular oxygen from the air as the terminal oxidant. nih.gov While direct aerobic oxygenation of the this compound core is not widely reported, related nitrogen heterocycles undergo efficient copper-catalyzed oxidation. For instance, the oxidation of tetrahydroisoquinolines to isoquinolines can be achieved using a CuBr₂ catalyst in an open-air atmosphere. nih.gov

In a closely related transformation, the α-oxygenation of N-substituted isoindolines (the reduced form of isoindolinones) to the corresponding isoindolinones can be mediated by visible light without an external photocatalyst, showcasing a clean method for C-H functionalization. mdpi.com These methodologies suggest the potential for developing copper-catalyzed aerobic oxygenation reactions for the functionalization of the this compound scaffold, potentially at benzylic positions of N-substituents or other activated C-H bonds within the molecule. The general mechanism often involves the formation of copper-oxygen species that facilitate radical-based C-H abstraction followed by oxygen insertion. beilstein-journals.org

Computational Chemistry and Theoretical Studies of 4 Methoxyisoindoline 1,3 Dione

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of the isoindoline-1,3-dione core, docking studies have been instrumental in identifying potential biological targets and elucidating the specific interactions that govern binding affinity.

Research on various isoindoline-1,3-dione derivatives has revealed key interactions with a range of biological targets, including enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), cyclooxygenases (COX-1 and COX-2), and mycobacterial enzymes such as enoyl-acyl carrier protein reductase (InhA). nih.govnih.govmdpi.com The planar isoindoline-1,3-dione ring system frequently engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan, Phenylalanine) in the active sites of these proteins. researchgate.net The two carbonyl oxygens of the imide group are crucial, often acting as hydrogen bond acceptors, forming strong connections with backbone or side-chain hydrogens of amino acid residues like Serine or Arginine. mdpi.comresearchgate.net

For 4-Methoxyisoindoline-1,3-dione, the presence of the methoxy (B1213986) group at the 4-position on the aromatic ring is predicted to introduce additional interactions. The oxygen atom of the methoxy group can act as another hydrogen bond acceptor, potentially forming new interactions within a binding pocket. Furthermore, its electron-donating nature modifies the electronic landscape of the aromatic ring, which can influence cation-π or π-π stacking interactions. Docking studies on related compounds have shown that substituents on the phthalimide (B116566) ring play a significant role in determining binding affinity and selectivity. For example, in studies of COX inhibitors, the substitution pattern on the aromatic ring was critical for fitting into the enzyme's binding site. mdpi.com

| Target Enzyme | Key Interacting Residues (for Isoindoline-1,3-dione scaffold) | Predicted Influence of 4-Methoxy Group | Reference |

| Acetylcholinesterase (AChE) | Trp84, Tyr334 (π-π stacking); Ser200 (H-bond) | Potential H-bond acceptor; alters aromatic interactions | nih.gov |

| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Val523 (H-bond, hydrophobic) | Potential H-bond acceptor; steric influence on binding pose | mdpi.com |

| InhA (M. tuberculosis) | Tyr158 (H-bond); Phe149 (hydrophobic) | Potential H-bond acceptor; modifies electronic properties for π-π stacking | nih.govresearchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time, offering a more realistic picture than the static view provided by molecular docking. For isoindoline-1,3-dione derivatives, MD simulations have been employed to assess the stability of ligand-protein complexes and explore the conformational landscape of the ligand within the active site. nih.govnih.gov

The stability of a docked complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation period. Low RMSD values suggest that the complex is stable and the docking pose is reliable. researchgate.net For isoindoline-1,3-dione-based inhibitors, MD simulations have confirmed the stability of key hydrogen bonds and hydrophobic interactions predicted by docking, demonstrating that the ligand remains securely bound in the active site. researchgate.net These simulations also reveal the flexibility of different parts of the molecule, showing how N-substituted side chains can adapt their conformation to optimize interactions within the binding pocket.

Quantum Mechanical (QM) Investigations of Reaction Mechanisms and Energetics

Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and molecular properties of compounds with high accuracy. nih.govsemanticscholar.org For the isoindoline-1,3-dione scaffold, DFT studies have been used to calculate molecular properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher reactivity and a greater ease of electron transfer, which can be important for biological activity. researchgate.net

DFT calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution. For isoindoline-1,3-dione derivatives, MEP maps typically show negative potential (nucleophilic regions) around the carbonyl oxygens, confirming their role as hydrogen bond acceptors. researchgate.net QM methods are also used to correlate theoretical vibrational frequencies and NMR chemical shifts with experimental data, aiding in structural confirmation. researchgate.netacs.org

A QM investigation of this compound would provide specific insights into how the electron-donating methoxy group influences its electronic properties. The methoxy group is expected to raise the HOMO energy level and alter the charge distribution on the aromatic ring, which could impact its reactivity and intermolecular interactions. Such calculations would precisely quantify its electronic characteristics, providing a foundation for understanding its behavior in chemical reactions and biological systems.

| Computational Method | Property Investigated | Significance for this compound | Reference |

| DFT | HOMO-LUMO Energy Gap | Predicts chemical reactivity and electron transfer capability | researchgate.net |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies nucleophilic/electrophilic sites for intermolecular interactions | researchgate.net |

| DFT | Vibrational Frequencies (IR) | Correlates theoretical spectra with experimental data for structural validation | semanticscholar.orgresearchgate.net |

| DFT | NMR Chemical Shifts | Aids in the assignment of experimental NMR signals | researchgate.net |

Structure-Activity Relationship (SAR) Elucidation via Computational Models

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational models are pivotal in establishing these relationships by quantifying molecular features (descriptors) and correlating them with experimental data. For the isoindoline-1,3-dione class, SAR studies have been crucial in optimizing derivatives for various activities, including anticancer, anti-Alzheimer's, and antimycobacterial effects. nih.govnih.govnih.gov

Computational SAR studies have shown that the biological activity of isoindoline-1,3-dione derivatives is highly dependent on the nature and position of substituents on both the phthalimide ring and the N-linked moiety. nih.govnih.gov For instance, in anticancer derivatives, the type of functional groups attached to the core structure significantly influences cytotoxicity against different cancer cell lines. nih.gov Similarly, for antimycobacterial agents, substitutions at the N-position of the isoindoline-1,3-dione ring with different heterocyclic rings dramatically alter the inhibitory activity against InhA. nih.gov These studies highlight the importance of factors like hydrophobicity, steric bulk, and electronic properties.

The 4-methoxy group in this compound would be a key descriptor in any SAR model. Its contribution can be evaluated based on its electronic effect (as an electron-donating group), its potential for hydrogen bonding, and its steric profile. Depending on the specific biological target, this group could either enhance or diminish activity. For example, if the target's active site has a nearby hydrogen bond donor, the methoxy group could increase binding affinity. Computational SAR models can precisely dissect these contributions, guiding the rational design of more potent analogs.

Virtual Screening and Design of Novel Derivatives

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The isoindoline-1,3-dione scaffold is an excellent starting point for such campaigns due to its proven biological relevance and synthetic accessibility. nih.gov

Computational approaches can be used to design novel derivatives by starting with a core fragment like this compound and computationally adding different substituents or linkers. These newly designed virtual compounds can then be docked into a target's active site and scored for binding affinity. This process allows for the rapid exploration of vast chemical space and the prioritization of a smaller number of promising candidates for chemical synthesis and biological testing. tandfonline.com For example, new isoindoline-1,3-dione derivatives have been designed as potential inhibitors of acetylcholinesterase, with computational modeling guiding the choice of linkers and substituents to optimize interactions with both the catalytic and peripheral active sites of the enzyme. nih.govnih.gov This in silico approach accelerates the discovery of new therapeutic agents by focusing laboratory efforts on compounds with the highest probability of success.

Synthetic Applications and Chemical Probes Development Based on 4 Methoxyisoindoline 1,3 Dione

Role as a Synthetic Building Block for Complex Molecules

The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry and organic synthesis, serving as a precursor to a wide array of biologically active compounds and complex molecular architectures. nih.govresearchgate.netmdpi.comnih.govnih.govresearchgate.netmdpi.comresearchgate.net The presence of the methoxy (B1213986) group at the 4-position of the isoindoline-1,3-dione core can influence the reactivity and properties of the resulting molecules, making it a strategic choice for the synthesis of elaborate chemical entities. researchgate.net

The imide nitrogen of 4-methoxyisoindoline-1,3-dione is acidic and can be readily functionalized, allowing for the introduction of various substituents and the construction of more complex structures. nih.gov This reactivity has been exploited in multi-step syntheses to generate intricate heterocyclic systems and natural product analogues. nih.govsyrris.jpresearchgate.netrsc.org For instance, derivatives of isoindoline-1,3-dione are key intermediates in the synthesis of certain alkaloids and other pharmacologically relevant compounds. nih.govsyrris.jpbeilstein-journals.org The general synthetic utility of the parent isoindoline-1,3-dione structure is well-established, with numerous methods developed for its derivatization. researchgate.netjmpas.comnih.gov

Development of Chemical Probes for Biological Systems

The development of selective chemical probes is crucial for understanding complex biological processes at the molecular level. The isoindoline-1,3-dione framework has proven to be a valuable scaffold for the design of such probes, particularly for inhibiting protein kinases, a class of enzymes frequently implicated in diseases like cancer. nih.govnih.govmdpi.commdpi.comnih.govresearchgate.net

Structure-Guided Design of Selective Probes (e.g., for Kinases like PRPK)

Structure-guided design is a powerful strategy for developing potent and selective kinase inhibitors. This approach relies on understanding the three-dimensional structure of the target kinase's ATP-binding site to design molecules that can bind with high affinity and specificity. The isoindoline-1,3-dione scaffold has been successfully employed in the structure-based design of inhibitors for various kinases, including B-Raf. nih.gov

While specific studies on this compound as a probe for PRPK (p53-related protein kinase) are not extensively documented in publicly available literature, the general principles of kinase inhibitor design suggest its potential. The methoxy group can form specific hydrogen bonds or occupy hydrophobic pockets within the kinase active site, potentially enhancing binding affinity and selectivity. Structure-activity relationship (SAR) studies on related isoindoline-1,3-dione derivatives have shown that substitutions on the phthalimide (B116566) ring can significantly impact inhibitory activity and selectivity against different kinases. researchgate.nettdl.org For example, tetrahalogenated isoindoline-1,3-dione derivatives have been identified as potent and selective inhibitors of human protein kinase CK2. nih.gov

Evaluation of Probe Selectivity and Binding Affinity

The evaluation of a chemical probe's selectivity and binding affinity is a critical step in its development. Kinase inhibitor selectivity is often assessed by screening the compound against a panel of different kinases. Binding affinity is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

For isoindoline-1,3-dione derivatives, these evaluations have been crucial in identifying potent and selective inhibitors for various kinases. For instance, certain derivatives have shown nanomolar IC50 values against specific kinases. mdpi.com Docking studies are also employed to predict and rationalize the binding modes of these inhibitors within the kinase active site, providing insights into the molecular basis of their activity. jmpas.com The following table summarizes representative data for isoindoline-1,3-dione derivatives targeting various kinases, illustrating the potential for this scaffold in developing selective probes.

| Kinase Target | Derivative Type | Reported Activity (IC50) | Reference |

| B-Raf | Isoindoline-1,3-dione based | Potent Inhibition | nih.gov |

| CK2 | 4,5,6,7-Tetraiodo-isoindoline-1,3-dione | 0.15 µM | nih.gov |

| EGFR/HER2 | Lapatinib derivatives | 1.8 nM (EGFR), 87.8 nM (HER2) | mdpi.com |

| RIPK2 | 4-Aminoquinoline derivatives | 5.1 nM | nih.govresearchgate.net |

Applications in Materials Science

The unique electronic and photophysical properties of the isoindoline-1,3-dione scaffold make it an attractive component for the development of advanced materials with applications in optics and electronics. researchgate.net

Components for Optical and Electronic Materials (e.g., Dyes, NLO Chromophores)

The delocalized π-electron system of the isoindoline-1,3-dione core contributes to its use in the synthesis of organic dyes and pigments. beilstein-journals.org Derivatives of isoindoline-1,3-dione can exhibit intense light absorption and have been incorporated into various dye structures. nih.govajol.infonih.gov

Furthermore, the inherent charge-transfer characteristics of molecules containing electron-donating and electron-accepting moieties make them candidates for nonlinear optical (NLO) materials. The isoindoline-1,3-dione can act as an electron-accepting group, and when coupled with suitable electron-donating groups, can give rise to molecules with significant second-order NLO responses. acgpubs.orgresearchgate.netscispace.comdtic.milox.ac.uk The methoxy group on the 4-position can act as a weak electron-donating group, potentially modulating the NLO properties of the resulting chromophores. The investigation of such derivatives is an active area of research in materials science. acgpubs.orgresearchgate.net

Photoinitiators for Polymerization

Photoinitiators are molecules that, upon absorption of light, generate reactive species (radicals or cations) that can initiate a polymerization reaction. researchgate.netnih.govnih.gov The isoindoline-1,3-dione scaffold has been explored for its potential in photoinitiating systems. While specific data on this compound as a photoinitiator is limited, related structures have been shown to be effective. For instance, the cleavage of bonds within derivatives of similar aromatic ketones upon UV irradiation can lead to the formation of radicals capable of initiating the polymerization of monomers like acrylates. researchgate.netnih.gov The development of novel photoinitiators is crucial for advancements in areas such as 3D printing and UV-curable coatings.

Article Unproducible Due to Lack of Specific Research Data

Following a comprehensive and thorough search of scientific databases and literature, it has been determined that there is a significant lack of specific published research on the chemical compound This compound within the precise context of the requested analytical applications. The user's strict instructions to focus solely on this compound for the development of an article titled "," specifically for the subsections concerning its use as a derivatization reagent and for introducing chromophores and fluorophores, cannot be fulfilled.

The performed searches did not yield any specific studies, data, or detailed research findings that would allow for an accurate and informative composition of the requested sections:

Analytical Chemistry Methodologies

Introduction of Chromophores and Fluorophores for Analytical Assays:The literature does not contain specific examples or methodologies where this compound is utilized to introduce a light-absorbing (chromophore) or light-emitting (fluorophore) group into a target molecule for analytical assays.

While research exists on the broader class of isoindoline-1,3-dione derivatives, particularly hydroxylated and aminated analogues which are explored for their fluorescent properties, these findings cannot be attributed to the 4-methoxy variant without specific scientific evidence. Adhering to the user's strict exclusion of information not directly pertaining to this compound, it is impossible to generate the requested content without resorting to speculation or including irrelevant data, which would violate the core instructions of accuracy and specificity.

Therefore, the article as outlined cannot be produced at this time.

Table of Compounds Mentioned

Future Directions and Emerging Research Areas for 4 Methoxyisoindoline 1,3 Dione Chemistry

Innovations in Sustainable and Efficient Synthetic Methodologies

The development of environmentally benign and resource-efficient synthetic methods is a paramount goal in modern chemistry. For the synthesis of 4-Methoxyisoindoline-1,3-dione and its derivatives, research is increasingly focused on green chemistry principles. Innovations in this area include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. ccsenet.orgnih.govnih.gov Another promising avenue is the development of one-pot multicomponent reactions, which streamline synthetic sequences by combining multiple steps into a single operation, thereby minimizing solvent waste and purification efforts. nih.gov The exploration of solvent-free reaction conditions or the use of greener solvents like water or ionic liquids is also a key area of investigation to enhance the sustainability of synthetic routes to this important scaffold. researchgate.net

Future research will likely focus on the development of catalytic systems that can operate under milder conditions and with higher atom economy. This includes the design of reusable solid-supported catalysts and biocatalytic approaches that offer high selectivity and reduce the reliance on hazardous reagents.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

Beyond its synthesis, the inherent reactivity of the this compound core is a fertile ground for discovering new chemical transformations. The methoxy (B1213986) group and the aromatic ring offer sites for functionalization, opening doors to a vast chemical space of novel derivatives with tailored properties.

A significant area of emerging research is the palladium-catalyzed one-step synthesis of isoindole-1,3-diones through carbonylative cyclization of o-halobenzoates and primary amines. This methodology has been shown to be tolerant of various functional groups, including the methoxy group, providing a direct and efficient route to N-substituted 4-methoxyisoindoline-1,3-diones. nih.gov

Furthermore, the application of modern synthetic techniques such as C-H activation and photocatalysis is poised to unlock unprecedented reactivity patterns. nih.govresearchgate.net Directed C-H functionalization could allow for the precise installation of various substituents on the aromatic ring, while photocatalysis offers a mild and efficient way to initiate novel radical-based cyclization and functionalization reactions. researchgate.net The exploration of these catalytic transformations will undoubtedly lead to the discovery of new reactions and the synthesis of complex molecules derived from the this compound scaffold.

Advanced Characterization Techniques for Structural Insights

A deep understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is crucial for rational design and the prediction of their behavior in various applications. While standard spectroscopic techniques like NMR, IR, and mass spectrometry are routinely used for characterization, advanced techniques are providing unprecedented structural insights. nih.govmdpi.comresearchgate.net

X-ray crystallography, for instance, provides definitive information about the solid-state conformation and intermolecular interactions of these molecules. The crystal structure of 2-methoxyisoindoline-1,3-dione has been determined, revealing key details about its molecular geometry. nih.gov

Computational studies, employing methods such as Density Functional Theory (DFT), are becoming increasingly powerful in complementing experimental data. researchgate.net These theoretical calculations can provide valuable information on molecular orbitals, electronic transitions, and reaction mechanisms, aiding in the interpretation of spectroscopic data and the prediction of reactivity. Future research will likely see a greater integration of these advanced characterization techniques to gain a more holistic understanding of the structure-property relationships of this compound derivatives.

Rational Design of Highly Specific Chemical Tools and Probes

The unique photophysical properties of the isoindoline-1,3-dione scaffold make it an attractive platform for the development of chemical probes for biological and environmental sensing. The 4-methoxy substituent can modulate the electronic properties of the core structure, influencing its fluorescence characteristics.

Research into fluorescent probes based on the related 4-hydroxyisoindoline-1,3-dione has demonstrated the potential of this system for detecting reactive oxygen species like peroxynitrite. researchgate.netrsc.orgrsc.org The sensing mechanism often involves a chemical reaction that alters the electronic structure of the fluorophore, leading to a detectable change in fluorescence. It is highly plausible that this compound derivatives can be rationally designed to act as specific probes for a variety of analytes.

Future efforts in this area will focus on:

Tuning Photophysical Properties: Systematically modifying the structure of this compound to achieve desired excitation and emission wavelengths, quantum yields, and Stokes shifts.

Introducing Specific Recognition Moieties: Incorporating functional groups that can selectively interact with target molecules or ions, leading to a specific fluorescence response.

Bioimaging Applications: Developing probes that are cell-permeable and biocompatible for in vitro and in vivo imaging of biological processes.

Unconventional Applications in Interdisciplinary Fields

The versatility of the this compound structure lends itself to exploration in a wide range of interdisciplinary fields beyond traditional medicinal chemistry.

Materials Science: The planar and aromatic nature of the isoindoline-1,3-dione core suggests potential applications in the development of organic electronic materials. Derivatives of this scaffold could be investigated as components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). acgpubs.orgmdpi.com The methoxy group can influence the packing of molecules in the solid state, which is a critical factor for charge transport in these devices. Furthermore, the incorporation of this compound into polymer backbones could lead to new materials with tailored thermal, mechanical, and optical properties. nih.govmdpi.comresearchgate.net

Photodynamic Therapy (PDT): Phthalocyanines, which share a structural relationship with phthalimides, are well-known photosensitizers used in PDT. There is potential to explore this compound derivatives as novel photosensitizers. nih.govmdpi.com Upon excitation with light of a specific wavelength, these molecules could generate reactive oxygen species that can induce cell death, offering a targeted approach to cancer therapy.

Supramolecular Chemistry: The ability of the isoindoline-1,3-dione moiety to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an interesting building block for the construction of supramolecular assemblies. The methoxy group can further influence these interactions, allowing for the design of complex architectures with specific functions.

The continued exploration of these unconventional applications will undoubtedly uncover new and exciting opportunities for the this compound scaffold, solidifying its importance as a privileged structure in contemporary chemical research.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 4-methoxyisoindoline-1,3-dione derivatives, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves functionalizing the isoindoline-1,3-dione core via nucleophilic substitution or condensation reactions. For example, introducing a methoxy group at the 4-position can be achieved using methoxy-containing aryl halides or via direct methoxylation under basic conditions. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalysts (e.g., KCO) significantly impact yields. Purification often employs column chromatography or recrystallization .

Q. How are preliminary biological activities (e.g., antimicrobial, anticonvulsant) of this compound derivatives evaluated?

- Methodology : In vitro assays are standard. For antimicrobial activity, broth microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains. Anticonvulsant properties are tested in rodent models (e.g., maximal electroshock or pentylenetetrazole-induced seizures), with compound efficacy compared to reference drugs like phenytoin. Dose-response curves and statistical analysis (e.g., ANOVA) validate reproducibility .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and purity. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight. For crystalline derivatives, melting point analysis and X-ray diffraction (XRD) provide structural validation .

Advanced Research Questions

Q. How can crystallographic data (e.g., Hirshfeld surface analysis) elucidate intermolecular interactions in this compound derivatives?

- Methodology : Single-crystal XRD reveals packing motifs and hydrogen-bonding networks. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H···H, O···H) and electrostatic contributions. For example, derivatives with electron-withdrawing groups exhibit stronger O···H interactions (8.7–121.1% contribution), influencing solubility and stability. Computational tools like CrystalExplorer® correlate experimental data with theoretical models .

Q. What computational approaches are used to predict the bioactivity of this compound analogs?

- Methodology : Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity. Molecular docking (e.g., AutoDock Vina) screens binding affinities to target proteins (e.g., acetylcholinesterase for anti-Alzheimer candidates). Molecular dynamics simulations assess ligand-protein stability over time. For example, docking studies of tyrosinase inhibitors (IC ~26 µM) validate competitive binding modes .

Q. How do structural modifications (e.g., substituent position, steric effects) impact the anticancer activity of this compound derivatives?

- Methodology : Structure-activity relationship (SAR) studies compare analogs in cytotoxicity assays (e.g., MTT on MDA-MB-231 cells). Electron-donating groups (e.g., -OCH) at the 4-position enhance apoptosis induction by modulating mitochondrial membrane potential. Pharmacokinetic properties (e.g., logP) are optimized using substituents like cyclopropyl or aryl groups to balance lipophilicity and bioavailability .

Q. What kinetic and mechanistic insights are gained from enzyme inhibition studies of this compound derivatives?

- Methodology : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition. For tyrosinase inhibitors, pre-incubation with substrate (L-DOPA) and varying inhibitor concentrations reveal K values. Fluorescence quenching experiments (e.g., Stern-Volmer plots) quantify binding constants. Mechanistic studies may also employ stopped-flow spectroscopy to monitor enzyme conformational changes .

Data Contradictions and Resolution

Q. How can conflicting reports on the antibacterial efficacy of isoindoline-1,3-dione derivatives be resolved?

- Analysis : Discrepancies may arise from variations in bacterial strains, assay protocols, or compound purity. Meta-analyses of MIC data across studies (e.g., using PRISMA guidelines) identify trends. Comparative studies under standardized conditions (e.g., CLSI guidelines) isolate structure-specific effects. For example, 4-methoxy derivatives show strain-specific activity against Gram-positive bacteria due to cell wall permeability differences .

Key Research Tools

- Synthetic Chemistry : Multi-step organic synthesis, Schlenk techniques for air-sensitive reactions.

- Biological Assays : In vitro enzyme inhibition, in vivo rodent models.

- Structural Analysis : XRD, Hirshfeld surfaces, DFT/B3LYP/6-311(G)d,p calculations.

- Data Analysis : GraphPad Prism® for dose-response curves, PyMOL® for protein-ligand visualization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.